molecular formula C27H30ClN3O6 B10821926 Barnidipine-d5 (hydrochloride)

Barnidipine-d5 (hydrochloride)

Cat. No.: B10821926
M. Wt: 533.0 g/mol
InChI Key: XEMPUKIZUCIZEY-MWQBNHTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barnidipine-d5 (hydrochloride) is a deuterated form of barnidipine hydrochloride, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension by reducing peripheral vascular resistance. The deuterated version, Barnidipine-d5, is often used as an internal standard in mass spectrometry for the quantification of barnidipine due to its similar chemical properties but distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barnidipine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the barnidipine molecule. The process typically starts with the synthesis of the deuterated benzylpyrrolidine intermediate, followed by its reaction with the dihydropyridine derivative. The final product is obtained by the esterification of the intermediate with the appropriate carboxylic acid.

Industrial Production Methods: Industrial production of Barnidipine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Barnidipine-d5 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Barnidipine-d5 (hydrochloride) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Barnidipine-d5 (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This inhibition prevents calcium ions from entering the cells, leading to vasodilation and a subsequent reduction in blood pressure. The high affinity of barnidipine for these channels ensures its long-lasting antihypertensive effects .

Comparison with Similar Compounds

Barnidipine-d5 (hydrochloride) is compared with other calcium channel blockers such as:

  • Amlodipine
  • Nitrendipine
  • Felodipine
  • Lercanidipine

Uniqueness: Barnidipine-d5 (hydrochloride) is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Compared to other calcium channel blockers, barnidipine has a gradual onset of action and a high degree of pharmacological selectivity due to its single enantiomer composition .

Properties

Molecular Formula

C27H30ClN3O6

Molecular Weight

533.0 g/mol

IUPAC Name

3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i4D,5D,6D,8D,9D;

InChI Key

XEMPUKIZUCIZEY-MWQBNHTBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.